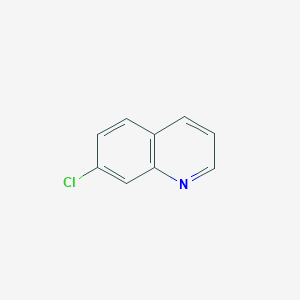

7-Chloroquinoline

描述

7-Chloroquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinolines are widely found in nature and are known for their diverse biological activities.

准备方法

Synthetic Routes and Reaction Conditions: 7-Chloroquinoline can be synthesized through various methods. One common approach involves the chlorination of quinoline. The reaction typically uses phosphorus oxychloride as the chlorinating agent at elevated temperatures (90-115°C). The product is then purified through recrystallization using solvents like ethanol or methanol .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production .

化学反应分析

Nucleophilic Substitution Reactions

7-Chloroquinoline undergoes regioselective nucleophilic aromatic substitution (SNAE) at the C4 position due to the lower bond dissociation energy (96.2 kcal/mol at C4 vs. 97.5 kcal/mol at C7) . This reactivity is exploited in the synthesis of derivatives through reactions with amines, thiosemicarbazides, and aminoalcohols:

Key Examples:

-

Reaction with Amines :

4,7-Dichloroquinoline reacts with o-phenylenediamine under ultrasound irradiation (90°C, 30 min) to yield N-(7-chloroquinolin-4-yl)benzene-1,2-diamine (2 ) with 88% yield . -

Thiosemicarbazide Derivatives :

Reaction with thiosemicarbazide produces 2-(7-chloroquinolin-4-yl)hydrazinecarbothioamide (3 ), which cyclizes with ethyl acetoacetate to form pyrimidin-4(3H)-one derivatives (9 ) (IC₅₀ = 21.41 µM against HCT-116 cells) .

Regioselectivity:

The C4 position’s higher electrophilicity is confirmed by ¹H NMR (δ = 8.00 for C4 vs. 7.26 for C7) . Computational studies by Houk et al. further validate this preference .

Magnesiation and Functionalization

Iodo-magnesium exchange at C4 of 7-chloro-4-iodoquinoline (7 ) using i-PrMgCl·LiCl enables efficient functionalization :

Click Chemistry and Cycloadditions

Ultrasound-assisted click reactions synthesize triazole-linked derivatives with enhanced bioactivity:

- Cu(I)-Catalyzed Azide-Alkyne Cycloaddition :

4-Azido-7-chloroquinoline reacts with β-oxo-amides under pyrrolidine catalysis to form this compound-1,2,3-triazoyl carboxamides (3a ), exhibiting anticonvulsant and anti-inflammatory properties .

text4-Azido-7-chloroquinoline + β-oxo-amide → Triazoyl carboxamide (3a)

- Antimalarial Activity :

Triazole derivatives show IC₅₀ values <50 µM against Plasmodium falciparum, with compound 9 being the most potent (IC₅₀ = 21.41 µM) .

Morita-Baylis-Hillman (MBH) Reactions

This compound alcohols (2–4 ) derived from 4,7-dichloroquinoline undergo MBH reactions with acrylates to form hybrids with antiproliferative activity :

- Compound 14 (IC₅₀ = 12.3 µM against MCF-7 cells) demonstrates enhanced cytotoxicity due to nitro group effects .

Challenges in Alkylation

Attempted alkylation of 4-amino-7-chloroquinoline with 4-chloro-N,N-diethylpentan-1-amine often leads to quaternary ammonium salts or bis-alkylation, highlighting the superiority of traditional routes using 4,7-dichloroquinoline and 4-diethylamino-1-methylbutylamine .

Table 1: Anticancer Activity of Selected Derivatives

| Compound | HCT-116 (IC₅₀, µM) | MCF-7 (IC₅₀, µM) | Selectivity Index |

|---|---|---|---|

| 3 | 23.49 | 14.68 | 19.1 |

| 9 | 21.41 | 21.41 | 16.2 |

Table 2: Functionalization Yields Under Flow Conditions

| Electrophile | Residence Time (sec) | Yield (%) |

|---|---|---|

| Benzaldehyde | 30 | 94.7 |

| Acetophenone | 45 | 89.2 |

科学研究应用

Antimalarial Activity

7-Chloroquinoline derivatives have been extensively studied for their antimalarial properties. The compound itself is a precursor to several antimalarial drugs, including chloroquine. Recent research has focused on synthesizing new derivatives that exhibit enhanced activity against Plasmodium falciparum, the causative agent of malaria.

Case Study: Synthesis and Evaluation of New Derivatives

A study reported the synthesis of new this compound derivatives using ultrasound irradiation, which improved reaction times and yields. The synthesized compounds were evaluated for their antimalarial activity, showing moderate to high effectiveness:

| Compound | IC50 (µM) | Activity Level |

|---|---|---|

| 2 | 11.92 | High |

| 3 | 14.68 | High |

| 4 | 23.39 | Moderate |

| 6 | 27.26 | Moderate |

| 8 | 50.03 | Moderate |

| 9 | 7.54 | Highest Activity |

The most active derivative exhibited an IC50 value of less than 50 µM, indicating significant potential for further development as an antimalarial agent .

Antimicrobial Activity

In addition to its antimalarial properties, this compound has shown promising antimicrobial activity against various bacterial strains. The derivatives synthesized in the aforementioned study were also screened for antibacterial efficacy.

Antibacterial Screening Results

The antibacterial activity was assessed by measuring the inhibition zones produced by the compounds against selected bacteria:

| Compound | Inhibition Zone (mm) |

|---|---|

| 2 | 12.5 ± 0.63 |

| 3 | 15.0 ± 1.0 |

| 4 | 18.0 ± 1.5 |

| ... | ... |

These results indicate that several derivatives possess moderate to good antibacterial properties, making them candidates for further investigation in treating bacterial infections .

Anticancer Activity

The anticancer potential of this compound derivatives has gained attention due to their ability to induce apoptosis and cell cycle arrest in various cancer cell lines.

Case Study: Antitumor Properties

Research on a series of novel derivatives demonstrated significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma). The study highlighted the following findings:

- Compounds showed selective toxicity towards cancer cells while sparing normal cells.

- Notable IC50 values were recorded for several compounds, indicating their effectiveness:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3 | MCF-7 | 14.68 |

| 9 | HCT-116 | 21.41 |

| ... | ... | ... |

These compounds were found to induce mechanisms of apoptosis through various pathways, including the modulation of pro-apoptotic and anti-apoptotic proteins .

作用机制

The mechanism of action of 7-Chloroquinoline and its derivatives, such as chloroquine, involves the inhibition of heme polymerase in malarial parasites. This prevents the conversion of toxic heme to non-toxic hemozoin, leading to the accumulation of toxic heme and the death of the parasite . Additionally, this compound derivatives have been shown to interact with various molecular targets, including DNA, enzymes, and receptors, contributing to their diverse biological activities .

相似化合物的比较

Chloroquine: A well-known antimalarial drug with a similar structure and mechanism of action.

Amodiaquine: Another antimalarial agent with structural similarities to 7-Chloroquinoline.

Quinine: An older antimalarial drug that shares the quinoline core structure.

Uniqueness of this compound: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its derivatives have shown promising activities against a wide range of diseases, making it a valuable compound in medicinal chemistry .

生物活性

7-Chloroquinoline is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, particularly focusing on its anticancer, antimicrobial, antimalarial, and neuroprotective properties, supported by case studies and research findings.

Anticancer Activity

Recent studies have demonstrated that This compound hydrazones exhibit potent anticancer properties. A notable study evaluated a series of these hydrazones against 60 cancer cell lines, revealing submicromolar GI50 values across various tumor types, including leukemia, lung cancer, and breast cancer. The hydrazone derivatives showed significant cytotoxicity, with one compound inhibiting the growth of SF-295 CNS cancer cells with an IC50 value of 0.688 µg/cm³ .

Table 1: Cytotoxic Activity of Selected this compound Hydrazones

| Compound | Cell Line | IC50 (µg/cm³) |

|---|---|---|

| Hydrazone I | SF-295 (CNS) | 0.688 |

| Compound A | MCF-7 (Breast) | 23.39 |

| Compound B | HCT-116 (Colon) | 27.26 |

| Compound C | HeLa (Cervical) | 50.03 |

These findings indicate that structural modifications in the this compound framework can lead to enhanced antitumor activity, highlighting the potential for developing new anticancer agents based on this scaffold .

Antimalarial Activity

This compound derivatives have also been extensively studied for their antimalarial properties. A synthesis of new derivatives showed moderate to high activity against Plasmodium falciparum, with several compounds achieving IC50 values below 50 µM . The most active derivative exhibited an IC50 of 11.92 µM, suggesting a strong potential for further development in malaria treatment .

Table 2: Antimalarial Activity of Selected this compound Derivatives

| Compound | IC50 (µM) |

|---|---|

| Compound 1 | <50 |

| Compound 2 | <100 |

| Compound 3 | 11.92 |

The mechanism of action appears to involve interference with the parasite's metabolic processes, although further studies are needed to elucidate the specific pathways involved .

Neuroprotective Effects

In addition to its anticancer and antimalarial properties, certain derivatives of This compound have shown promise in neuroprotection, particularly in models of Parkinson's disease. Research indicates that these compounds can enhance the expression of dopamine neuron-specific markers and exhibit neuroprotective effects against neurotoxins like 6-OHDA . In rodent models, treatment with these derivatives resulted in significant improvement in behavioral deficits without causing dyskinesia-like side effects .

Antimicrobial Activity

The antimicrobial potential of This compound has also been explored. Studies report moderate to good inhibition against various bacterial strains. For instance, newly synthesized compounds demonstrated effective antibacterial activity with inhibition zones ranging from 12.5 mm to 23.8 mm against tested pathogens . This suggests that modifications to the quinoline structure can enhance antimicrobial efficacy.

Case Studies

- Anticancer Screening : A comprehensive screening of This compound hydrazones against a wide panel of cancer cell lines revealed promising candidates for further development as anticancer agents. The structure-activity relationship (SAR) analysis provided insights into how different substituents affect biological activity .

- Neuroprotection in Parkinson's Disease : In a study involving rodent models, compounds derived from This compound were shown to significantly reduce neuroinflammation and improve motor function in animals subjected to neurotoxic stressors . This highlights the potential therapeutic applications beyond traditional uses.

- Antimalarial Efficacy : The synthesis and evaluation of new This compound derivatives against chloroquine-resistant strains of malaria revealed that specific modifications could restore efficacy against resistant parasites .

属性

IUPAC Name |

7-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGUPQRODVPRDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)Cl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334803 | |

| Record name | 7-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612-61-3 | |

| Record name | 7-Chloroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: How do 4-amino-7-chloroquinolines exert their antimalarial effect?

A1: 4-amino-7-chloroquinolines, like chloroquine, exert their antimalarial effect primarily by interfering with the detoxification of heme within the parasite Plasmodium falciparum. [] The parasite digests hemoglobin as a food source, releasing toxic heme as a byproduct. To protect itself, the parasite converts heme into non-toxic hemozoin. 4-amino-7-chloroquinolines bind to heme, forming a complex that inhibits this conversion, leading to heme buildup and parasite death. []

Q2: Beyond malaria, what other biological activities have been reported for 7-chloroquinoline derivatives?

A2: this compound derivatives have demonstrated a diverse range of biological activities beyond antimalarial action. These include:

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C9H6ClN, and its molecular weight is 163.61 g/mol.

Q4: What spectroscopic techniques are typically used to characterize this compound derivatives?

A4: Common spectroscopic techniques employed for characterizing this compound derivatives include:

Q5: How does the introduction of a trifluoromethyl group influence the properties of 4-(1H-pyrazol-1-yl)-7-chloroquinolines?

A5: The introduction of a trifluoromethyl group to the 4-(1H-pyrazol-1-yl)-7-chloroquinoline scaffold significantly impacts its physicochemical properties. Trifluoromethyl groups are known to increase lipophilicity, potentially enhancing cell membrane permeability and bioavailability. [, ] They can also modulate metabolic stability and influence the compound's interactions with biological targets.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。